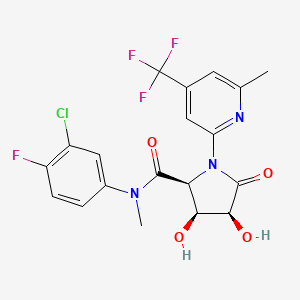
(2S,3S,4S)-N-(3-Chloro-4-fluorophenyl)-3,4-dihydroxy-N-methyl-1-(6-methyl-4-(trifluoromethyl)pyridin-2-yl)-5-oxopyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ART812 is a small-molecule inhibitor of DNA polymerase theta (Polθ), which is a specialized enzyme involved in the repair of DNA double-strand breaks through microhomology-mediated end joining (MMEJ). This compound has shown significant potential in cancer research, particularly in targeting homologous recombination-deficient tumors .
Méthodes De Préparation
The synthesis of ART812 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
ART812 undergoes several types of chemical reactions, including:
Oxidation: ART812 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: ART812 can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
ART812 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA repair and the role of Polθ in maintaining genomic stability.
Biology: Employed in research to understand the cellular processes involved in DNA damage response and repair.
Medicine: Investigated as a potential therapeutic agent for treating cancers with deficiencies in homologous recombination, such as BRCA1/2-mutated tumors.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research
Mécanisme D'action
ART812 exerts its effects by inhibiting the activity of DNA polymerase theta. Polθ is involved in the repair of DNA double-strand breaks through the MMEJ pathway. By inhibiting Polθ, ART812 prevents the repair of these breaks, leading to the accumulation of DNA damage and ultimately cell death in cancer cells that rely on this pathway for survival. This mechanism is particularly effective in tumors with deficiencies in homologous recombination, making ART812 a promising candidate for targeted cancer therapy .
Comparaison Avec Des Composés Similaires
ART812 is unique in its high specificity and potency as a Polθ inhibitor. Similar compounds include:
Novobiocin: Another Polθ inhibitor that has shown efficacy in preclinical studies.
ART558: An allosteric inhibitor of the Polθ polymerase domain, which has been developed as a more potent alternative to ART812. These compounds share similar mechanisms of action but differ in their chemical structures and specific interactions with Polθ.
Propriétés
Formule moléculaire |
C19H16ClF4N3O4 |
|---|---|
Poids moléculaire |
461.8 g/mol |
Nom IUPAC |
(2S,3S,4S)-N-(3-chloro-4-fluorophenyl)-3,4-dihydroxy-N-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H16ClF4N3O4/c1-8-5-9(19(22,23)24)6-13(25-8)27-14(15(28)16(29)18(27)31)17(30)26(2)10-3-4-12(21)11(20)7-10/h3-7,14-16,28-29H,1-2H3/t14-,15-,16-/m0/s1 |
Clé InChI |
YJJOABOMFPGRED-JYJNAYRXSA-N |
SMILES isomérique |
CC1=CC(=CC(=N1)N2[C@@H]([C@@H]([C@@H](C2=O)O)O)C(=O)N(C)C3=CC(=C(C=C3)F)Cl)C(F)(F)F |
SMILES canonique |
CC1=CC(=CC(=N1)N2C(C(C(C2=O)O)O)C(=O)N(C)C3=CC(=C(C=C3)F)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol](/img/structure/B11927142.png)
![1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11927150.png)


![(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927178.png)
![Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine](/img/structure/B11927185.png)

![6-NitroH-imidazo[1,2-a]pyridine](/img/structure/B11927201.png)
![N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B11927203.png)





